(3aS,5aS,11aS,13aR)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3aS,5aS,11aS,13aR)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol is a complex organic molecule with a unique structure. It belongs to the class of cyclopenta[a]chrysenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by its multiple stereocenters and a hydroxyl group at the 9th position, making it a significant molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,5aS,11aS,13aR)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol involves multiple steps, including cyclization, methylation, and hydroxylation reactions. The specific synthetic routes and reaction conditions are often proprietary and can vary depending on the desired yield and purity. Industrial production methods typically involve the use of advanced organic synthesis techniques and high-pressure reactors to ensure the efficient formation of the compound.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 9th position can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the degree of saturation in the rings.
Substitution: The methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dehydroxylated or partially saturated compound.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound is used in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of (3aS,5aS,11aS,13aR)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group at the 9th position plays a crucial role in these interactions, facilitating binding to active sites and modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (3aS,5aS,5bR,7aR,11aR,11bS,13aR,13bS)-3,3a,5b,7a,10,10,11b,13a-Octamethyl-3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a,13b-octadecahydro-1H-cyclopenta[a]chrysene
- (1S,3aS,5aS,5bR,9S,11aS,11bR,13aR,13bS)-1-Isopropyl-3a,5a,8,8,11b,13a-hexamethyl-2,3,3a,4,5,5a,5b,6,8,9,10,11,11a,11b,12,13,13a,13b-octadecahydro-1H-cyclopenta[a]chrysen-9-ol
Uniqueness
The uniqueness of (3aS,5aS,11aS,13aR)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol lies in its specific stereochemistry and the presence of a hydroxyl group at the 9th position. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C30H50O |
---|---|
Molecular Weight |
426.7 g/mol |
IUPAC Name |
(3aS,5aS,11aS,13aR)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol |
InChI |
InChI=1S/C30H50O/c1-19(2)20-9-12-24-28(20,6)17-18-29(7)22-10-11-23-26(3,4)25(31)14-15-27(23,5)21(22)13-16-30(24,29)8/h13,19-20,22-25,31H,9-12,14-18H2,1-8H3/t20?,22?,23?,24?,25?,27-,28+,29+,30-/m1/s1 |
InChI Key |
VWYANPOOORUCFJ-PWWZUFODSA-N |
Isomeric SMILES |
CC(C)C1CCC2[C@]1(CC[C@@]3([C@@]2(CC=C4C3CCC5[C@@]4(CCC(C5(C)C)O)C)C)C)C |
Canonical SMILES |
CC(C)C1CCC2C1(CCC3(C2(CC=C4C3CCC5C4(CCC(C5(C)C)O)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.